molecular formula C14H14N4O2 B082157 Benzo[g]pteridine-2,4(1H,3H)-dione, 1,3,7,8-tetramethyl- CAS No. 14684-48-1

Benzo[g]pteridine-2,4(1H,3H)-dione, 1,3,7,8-tetramethyl-

Cat. No. B082157
CAS RN: 14684-48-1
M. Wt: 270.29 g/mol
InChI Key: YWHPEKPXGLQMJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[g]pteridine-2,4(1H,3H)-dione, 1,3,7,8-tetramethyl-, also known as biopterin, is a natural compound that plays a significant role in many biological processes. It is a redox-active cofactor that is involved in the synthesis of several neurotransmitters, including dopamine, serotonin, and nitric oxide. Biopterin is also involved in the metabolism of amino acids and the regulation of gene expression.

Mechanism Of Action

Biopterin acts as a cofactor for several enzymes, including tyrosine hydroxylase, phenylalanine hydroxylase, and nitric oxide synthase. It functions as an electron donor, transferring electrons to these enzymes during catalysis. This electron transfer is essential for the activation of these enzymes and the production of their respective products.

Biochemical And Physiological Effects

The biochemical and physiological effects of Benzo[g]pteridine-2,4(1H,3H)-dione, 1,3,7,8-tetramethyl- are diverse and complex. As mentioned earlier, Benzo[g]pteridine-2,4(1H,3H)-dione, 1,3,7,8-tetramethyl- is involved in the synthesis of several neurotransmitters, including dopamine, serotonin, and nitric oxide. It also plays a role in the regulation of immune function and the metabolism of amino acids. Additionally, Benzo[g]pteridine-2,4(1H,3H)-dione, 1,3,7,8-tetramethyl- has been shown to have antioxidant properties, which may protect against oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One advantage of using Benzo[g]pteridine-2,4(1H,3H)-dione, 1,3,7,8-tetramethyl- in lab experiments is its specificity for certain enzymes. Biopterin is a cofactor for only a few enzymes, which makes it easier to study the effects of Benzo[g]pteridine-2,4(1H,3H)-dione, 1,3,7,8-tetramethyl- on specific enzymatic reactions. However, one limitation of using Benzo[g]pteridine-2,4(1H,3H)-dione, 1,3,7,8-tetramethyl- is its instability. Biopterin is easily oxidized, which can lead to the formation of inactive products. This instability can make it difficult to work with Benzo[g]pteridine-2,4(1H,3H)-dione, 1,3,7,8-tetramethyl- in lab experiments.

Future Directions

There are several future directions for Benzo[g]pteridine-2,4(1H,3H)-dione, 1,3,7,8-tetramethyl- research. One area of interest is the role of Benzo[g]pteridine-2,4(1H,3H)-dione, 1,3,7,8-tetramethyl- in neurological disorders, such as Parkinson's disease and schizophrenia. Understanding the role of Benzo[g]pteridine-2,4(1H,3H)-dione, 1,3,7,8-tetramethyl- in these disorders may lead to the development of new therapeutic approaches. Another area of interest is the potential use of Benzo[g]pteridine-2,4(1H,3H)-dione, 1,3,7,8-tetramethyl- as an antioxidant. Biopterin has been shown to have antioxidant properties, and further research may reveal its potential as a therapeutic agent for oxidative stress-related diseases. Finally, there is a need for further research into the synthesis of Benzo[g]pteridine-2,4(1H,3H)-dione, 1,3,7,8-tetramethyl- and its stability. Improving the synthesis and stability of Benzo[g]pteridine-2,4(1H,3H)-dione, 1,3,7,8-tetramethyl- may make it easier to work with in lab experiments and may lead to new applications for this important cofactor.

Synthesis Methods

Biopterin can be synthesized from guanosine triphosphate (GTP) in a series of enzymatic reactions. The first step is the conversion of GTP to 7,8-dihydroneopterin triphosphate by GTP cyclohydrolase I (GCH1). This is followed by the conversion of 7,8-dihydroneopterin triphosphate to 6-pyruvoyl tetrahydropterin (PTP) by 6-pyruvoyltetrahydropterin synthase (PTPS). Finally, PTP is converted to Benzo[g]pteridine-2,4(1H,3H)-dione, 1,3,7,8-tetramethyl- by sepiapterin reductase (SPR).

Scientific Research Applications

Biopterin has been extensively studied for its role in various biological processes. It is an essential cofactor for the production of neurotransmitters, and its deficiency has been linked to several neurological disorders, including Parkinson's disease, schizophrenia, and depression. Biopterin also plays a role in the regulation of immune function and the metabolism of amino acids. Additionally, Benzo[g]pteridine-2,4(1H,3H)-dione, 1,3,7,8-tetramethyl- has been shown to have antioxidant properties and may have potential therapeutic applications in the treatment of oxidative stress-related diseases.

properties

CAS RN

14684-48-1

Product Name

Benzo[g]pteridine-2,4(1H,3H)-dione, 1,3,7,8-tetramethyl-

Molecular Formula

C14H14N4O2

Molecular Weight

270.29 g/mol

IUPAC Name

1,3,7,8-tetramethylbenzo[g]pteridine-2,4-dione

InChI

InChI=1S/C14H14N4O2/c1-7-5-9-10(6-8(7)2)16-12-11(15-9)13(19)18(4)14(20)17(12)3/h5-6H,1-4H3

InChI Key

YWHPEKPXGLQMJO-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)N=C3C(=N2)C(=O)N(C(=O)N3C)C

Canonical SMILES

CC1=CC2=C(C=C1C)N=C3C(=N2)C(=O)N(C(=O)N3C)C

Origin of Product

United States

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